N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide
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Overview
Description
N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide is an organic compound with the molecular formula C16H18N2O3S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide typically involves the reaction of N-methyl-N-phenylacetamide with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential use as an antimicrobial agent due to its sulfonamide structure.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenylacetamide
- N-phenylsulfonamide
- N-methylsulfonamide
Uniqueness
N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide is unique due to its dual functional groups: the sulfonamide and the acetamide. This combination allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile reagent in organic synthesis and as a bioactive compound in medicinal chemistry.
Properties
CAS No. |
13229-34-0 |
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Molecular Formula |
C16H18N2O3S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide |
InChI |
InChI=1S/C16H18N2O3S/c1-17(14-9-5-3-6-10-14)16(19)13-22(20,21)18(2)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI Key |
SCAVHHXVZYXBPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CS(=O)(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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